molecular formula C22H28N7O14P3S B1213376 Dansylamino deoxy-ATP CAS No. 80214-45-5

Dansylamino deoxy-ATP

Cat. No.: B1213376
CAS No.: 80214-45-5
M. Wt: 739.5 g/mol
InChI Key: LJBBNUJRGFSTNW-YDVTWLGESA-N
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Description

Dansylamino deoxy-ATP is a chemically modified adenosine triphosphate (ATP) analog characterized by the introduction of a dansylamino group—a fluorescent moiety—onto a deoxyribose sugar backbone. The dansyl group (5-dimethylaminonaphthalene-1-sulfonyl) is renowned for its strong fluorescence with a large Stokes shift, enabling applications in bioimaging and tracking molecular interactions . This compound combines the structural features of deoxy-ATP (lacking a hydroxyl group at the 2' or 3' position of the ribose ring) with a fluorescent label, making it a unique tool for studying ATP-dependent processes in real time .

Properties

CAS No.

80214-45-5

Molecular Formula

C22H28N7O14P3S

Molecular Weight

739.5 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C22H28N7O14P3S/c1-28(2)14-7-3-6-13-12(14)5-4-8-16(13)47(38,39)27-17-19(30)15(9-40-45(34,35)43-46(36,37)42-44(31,32)33)41-22(17)29-11-26-18-20(23)24-10-25-21(18)29/h3-8,10-11,15,17,19,22,27,30H,9H2,1-2H3,(H,34,35)(H,36,37)(H2,23,24,25)(H2,31,32,33)/t15-,17-,19-,22-/m1/s1

InChI Key

LJBBNUJRGFSTNW-YDVTWLGESA-N

SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC3C(C(OC3N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Isomeric SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H]3[C@@H]([C@H](O[C@H]3N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC3C(C(OC3N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Other CAS No.

80214-45-5

Synonyms

2'-(5-dimethylaminonaphthalene-1-sulfonyl)amino-2'-deoxy-ATP
dansylamino deoxy-adenosine triphosphate
dansylamino deoxy-ATP
DNS-ATP

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Functional Implications

ATP analogs are often modified at the ribose, phosphate, or adenine moieties to alter their biochemical properties. Below is a comparative analysis of dansylamino deoxy-ATP with other deoxy-ATP derivatives:

Compound Structural Modification Key Properties Applications
This compound 3'-deoxyribose + dansylamino group Fluorescent, non-hydrolyzable, lower receptor affinity due to dansyl steric effects Bioimaging of ATP-binding proteins, tracking cellular ATP utilization
2'-Deoxy-ATP 2'-deoxyribose Retains partial P2Y/P2X receptor activity (e.g., ≈ATP potency in taenia coli) Muscle physiology studies, modulation of myosin dynamics
3'-Deoxy-ATP 3'-deoxyribose (cordycepin triphosphate) Non-cyclizable ATP analog; high affinity for anthrax edema factor catalytic site Inhibition of bacterial toxins, enzyme kinetics research
2',3'-Dideoxy-ATP Both 2'- and 3'-deoxyribose Weak agonist at P2Y/P2X receptors; tenfold less potent than ATP Antiviral research (e.g., HIV reverse transcriptase inhibition)
3'-Amino-3'-deoxy-ATP 3'-amino substitution 15x more potent than ATP at turkey erythrocyte P2Y receptors Selective activation of purinergic receptors

Research Findings and Data Highlights

  • Enzyme Binding : 3'-Deoxy-ATP and PMEApp share overlapping binding motifs in anthrax edema factor, with both forming hydrogen bonds and salt bridges at the catalytic site .
  • Muscle Dynamics : 2'-Deoxy-ATP accelerates myosin detachment rates in mouse soleus muscle, as shown by small-angle X-ray diffraction .
  • Receptor Selectivity: 3'-Benzylamino-3'-deoxy-ATP is the most potent agonist at vas deferens P2X receptors, emphasizing the role of aromatic substitutions in receptor activation .

Q & A

Q. How can researchers detect and quantify dansylamino deoxy-ATP in enzymatic assays?

Methodological Answer: this compound is quantified using high-performance liquid chromatography (HPLC) with fluorescence detection. For example, recombinant enzymes like NMNAT-2 are incubated with substrates (e.g., β-NMN and this compound), and reaction products are separated via reverse-phase HPLC. Fluorescence emission at 510–550 nm (excitation at 340 nm) allows specific detection of dansyl-labeled derivatives. Impurities (e.g., 2′-deoxy-AMP/ADP) are identified via retention time comparisons with standards .

Q. What experimental controls are critical when studying this compound’s role in nucleotide metabolism?

Methodological Answer: Include negative controls (enzyme-free reactions) to rule out non-enzymatic degradation. Use ATP or unlabeled deoxy-ATP as positive controls to compare substrate specificity. For kinetic studies, validate enzyme activity with Michaelis-Menten parameters (e.g., NMNAT-2 shows a Km of 3 mM for 2′-deoxy-ATP vs. 0.5 mM for ATP) . Pre-treat samples with phosphatase inhibitors to prevent nucleotide hydrolysis .

Q. How does this compound toxicity impact lymphocyte viability in immunodeficiency studies?

Methodological Answer: Accumulation of deoxy-ATP (due to ADA deficiency) induces lymphocyte apoptosis via dNTP pool imbalance. To model this, treat primary T/B cells with deoxyadenosine (a precursor to deoxy-ATP) and measure viability via flow cytometry (Annexin V/PI staining). Compare results with ADA-supplemented conditions or gene-corrected lymphocytes .

Advanced Research Questions

Q. How does this compound enhance molecular dynamics (MD) studies of myosin-actin interactions?

Methodological Answer: MD simulations of myosin bound to this compound reveal conformational flexibility. Solvent-accessible surface area (SASA) analysis shows dATP increases exposure of actin-binding regions, enhancing myosin’s proximity to actin filaments. Use GROMACS or AMBER with CHARMM36 force fields to simulate ATP/dATP-bound states. Validate with cryo-EM or X-ray crystallography (e.g., PDB 1QVI) .

Q. What structural insights can this compound provide into ribose-modified nucleotide binding pockets?

Methodological Answer: Co-crystallize enzymes (e.g., RlmJ methyltransferase) with this compound to resolve binding interactions. Compare 2′-deoxy-ATP vs. ATP in crystal structures (e.g., 2.1 Å resolution). Mutagenesis (e.g., Y4A, K18A in RlmJ) disrupts ribose coordination, validated via primer extension assays . Use ITC to measure binding thermodynamics .

Q. How does this compound improve therapeutic models of heart failure?

Methodological Answer: In heart failure models, dATP enhances sarcomere contractility by increasing myosin cross-bridge cycling. Deliver dATP via AAV9 vectors to cardiomyocytes and measure ejection fraction via echocardiography. Multiscale modeling integrates MD data (myosin-dATP conformers) with organ-level hemodynamics .

Key Considerations

  • Contradictions: While deoxy-ATP is toxic in SCID (lymphocyte apoptosis), it benefits cardiac muscle contraction. Context-dependent effects require tissue-specific delivery systems .
  • Technical Pitfalls: Fluorescence quenching may occur in this compound assays; optimize buffer pH (7.4–8.0) and avoid divalent cations .

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